Cas no 59211-64-2 ([1,1'-Biphenyl]-4-carbonitrile, 4'-acetyl-)
59211-64-2 structure
Product Name:[1,1'-Biphenyl]-4-carbonitrile, 4'-acetyl-
CAS-nummer:59211-64-2
MF:C15H11NO
MW:221.253943681717
CID:339476
PubChem ID:4368685
Update Time:2025-04-19
[1,1'-Biphenyl]-4-carbonitrile, 4'-acetyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-4-carbonitrile, 4'-acetyl-
- 4-(4-acetylphenyl)benzonitrile
- 4'-ACETYL-[1, 1'-BIPHENYL]-4-CARBONITRILE 4'-ACETYL-4-CYANOBIPHENYL
- 59211-64-2
- DTXSID00402469
- SCHEMBL10058042
- 4-cyano-4'-acetylbiphenyl
- 4'-Acetyl-biphenyl-4-carbonitrile
- 4'-Acetyl[1,1'-biphenyl]-4-carbonitrile
- AKOS004117714
- BB 0223011
-
- Inchi: 1S/C15H11NO/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-9H,1H3
- InChI-sleutel: ZHAVPTWVWAHVHD-UHFFFAOYSA-N
- LACHT: O=C(C)C1C=CC(=CC=1)C1C=CC(C#N)=CC=1
Berekende eigenschappen
- Exacte massa: 221.08413
- Monoisotopische massa: 221.084063974g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 311
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 40.9Ų
Experimentele eigenschappen
- PSA: 40.86
[1,1'-Biphenyl]-4-carbonitrile, 4'-acetyl- Gerelateerde literatuur
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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